molecular formula C19H24FN5O7S B7790864 Gemifloxacin mesylate CAS No. 204519-65-3

Gemifloxacin mesylate

Cat. No. B7790864
M. Wt: 485.5 g/mol
InChI Key: JIYMVSQRGZEYAX-CWUUNJJBSA-N
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Description

Gemifloxacin mesylate is a quinolone antibacterial agent with broad-spectrum activity. It is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia .


Synthesis Analysis

Gemifloxacin mesylate and its main synthetic impurity can be determined simultaneously using a capillary zone electrophoretic method . Additionally, new heavy metal complexes of gemifloxacin were synthesized in a 2:1 (L:M) ratio, characterized through physico-chemical and spectroscopic parameters .


Molecular Structure Analysis

Gemifloxacin mesylate has a molecular formula of C18H20FN5O4 . Its structure was determined using various spectroscopic parameters including UV-Vis, TLC, FT-IR, NMR, and elemental (CHN) analysis .


Chemical Reactions Analysis

Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth .


Physical And Chemical Properties Analysis

Gemifloxacin mesylate has an average molecular weight of 389.3809 and a monoisotopic mass of 389.149932358 . It is available in oral formulations .

Scientific Research Applications

  • Impact on Organisms : Research has shown that ingestion of gemifloxacin mesylate can lead to increased oxidative stress indicators in organisms like Galleria mellonella larvae. This suggests that while it may not be directly lethal, dietary exposure can cause oxidative damage, potentially affecting insects in general (Erdem et al., 2016).

  • Pharmacokinetics : Studies on the pharmacokinetics of gemifloxacin in animals (rats and dogs) have helped in understanding its absorption, distribution, metabolism, and excretion. These studies are crucial for determining appropriate dosages and understanding the drug's behavior in the body (Ramji et al., 2001).

  • Antimicrobial Activity : Gemifloxacin shows a potent activity against various pathogens, including Gram-positive and Gram-negative anaerobic bacteria. This makes it a potential candidate for treating infections like respiratory tract and urinary tract infections (Goldstein, 2000).

  • Novel Applications : Research into the development of drug delivery systems, such as floating matrix tablets, aims to increase the local delivery of gemifloxacin in the stomach for treating Helicobacter pylori infections (Appala et al., 2016).

  • Analytical Methods : Several studies have focused on developing and validating analytical methods for the determination of gemifloxacin in pharmaceutical formulations. These methods are critical for ensuring the quality and consistency of gemifloxacin-based medications (Hassan et al., 2014).

  • Safety and Tolerability : Safety assessments, including studies on phototoxicity and cytotoxicity, are essential for understanding the potential side effects and risks associated with gemifloxacin use. These studies provide crucial information for healthcare providers and patients (Vousden et al., 1999).

properties

IUPAC Name

7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMVSQRGZEYAX-CWUUNJJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7045948
Record name Gemifloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gemifloxacin mesylate

CAS RN

210353-53-0, 204519-65-3
Record name Gemifloxacin mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210353-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gemifloxacin mesylate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gemifloxacin mesylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252
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Record name Gemifloxacin mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEMIFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

7-(3-Aminomethyl-4-methyloxyiminopyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (3.89 g, 10 mmol) was suspended in a mixture of dichloromethane and ethanol (110 ml, 8:2 v/v). Methanesulfonic acid (0.94 g, 9.8 mmol) was added dropwise and the resulting solution was stirred for 1 hour at 0° C. The resulting solid was filtered, washed with ethanol then dried to give the title compound (4.55 g).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
724
Citations
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2003 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late Phase III trials. The …
Number of citations: 2 journals.sagepub.com
B Roy, A Das, U Bhaumik, AK Sarkar, A Bose… - … of pharmaceutical and …, 2010 - Elsevier
… ng/g), heart (4.251ng/g), testis (3.750ng/g), stomach (3.182ng/g), adipose tissue (1.116ng/g) and brain (0.982ng/ml) in 3h after multiple oral dosing of 200mg gemifloxacin mesylate for 7 …
Number of citations: 48 www.sciencedirect.com
CS Paim, DR Nogueira, M Mitjans, DR Lopez… - Photochemical & …, 2013 - Springer
… Therefore, the aim of this study was to evaluate the cytotoxic and phototoxic potential of gemifloxacin mesylate, its main synthetic impurity (Fig. 1B) and the isolated degradation product (…
Number of citations: 16 link.springer.com
AR Rote, SP Pingle - Journal of Chromatography B, 2009 - Elsevier
… The percent recovery of gemifloxacin mesylate was found to … gemifloxacin mesylate and linezolide were 0.33 ± 0.03 and 0.69 ± 0.03 respectively. The stability of gemifloxacin mesylate …
Number of citations: 72 www.sciencedirect.com
R Rajalakshmi, C Padmaja, N Radhika… - Int Res J …, 2013 - researchgate.net
… For this in situ gels of Gemifloxacin Mesylate comprised of … FTIR spectra and DSC thermograph of Gemifloxacin Mesylate … formulation of Gemifloxacin Mesylate in ocular infections. …
Number of citations: 17 www.researchgate.net
MV Krishna, DG Sankar - Journal of Chemistry, 2008 - hindawi.com
Four simple and sensitive ion-pairing spectrophotometric methods have been described for the assay of gemifloxacin mesylate (GFX) either in pure form or in pharmaceutical …
Number of citations: 49 www.hindawi.com
MV Krishna, DG Sankar - Journal of Chemistry, 2008 - hindawi.com
In this study, four simple, fast, accurate and sensitive spectrophotometric methods have been developed for the determination of gemifloxacin mesylate in pharmaceutical formulations. …
Number of citations: 40 www.hindawi.com
AA Gouda, AS Amin, R El-Sheikh… - Journal of analytical …, 2014 - hindawi.com
Simple, rapid, and extractive spectrophotometric methods were developed for the determination of some fluoroquinolones antibiotics: gemifloxacin mesylate (GMF), moxifloxacin …
Number of citations: 29 www.hindawi.com
DC Charan, S Satyabrata - International Journal of PharmTech …, 2011 - researchgate.net
… gemifloxacin mesylate in bulk and marketed tablet dosage form. The proposed method is based on the principle that gemifloxacin mesylate … gemifloxacin mesylate in solid dosage form. …
Number of citations: 20 www.researchgate.net
CS Paim, F Führ, AB Barth, CEI Gonçalves, N Nardi… - Talanta, 2011 - Elsevier
The validation of a microbiological assay applying the cylinder–plate method to determine the quinolone gemifloxacin mesylate (GFM) content is described. Using a strain of …
Number of citations: 29 www.sciencedirect.com

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